Structural Differentiation vs. Closest PubChem Analog (3-Nitrophenyl)
The closest structurally characterized analog with a PubChem entry is (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide (CID 1729640) [1]. The target compound replaces the 3-nitrophenyl group with a 4-methylphenyl (p-tolyl) group. This substitution eliminates the strong electron-withdrawing nitro group (-M effect) and introduces an electron-donating methyl group (+I effect), which alters the thiazole ring electron density and the overall dipole moment. No quantitative biological data (IC50, Kd, or cellular EC50) is available in the public domain for either compound, preventing a potency-based head-to-head comparison.
| Evidence Dimension | Aryl substituent electronic and steric properties |
|---|---|
| Target Compound Data | 4-Methylphenyl (σp = -0.17, π = 0.56) |
| Comparator Or Baseline | 3-Nitrophenyl analog CID 1729640 (σm = 0.71, π = 0.08) |
| Quantified Difference | Δσ = -0.88 (less electron-withdrawing); Δπ = +0.48 (more lipophilic) |
| Conditions | Hammett substituent constants and Hansch lipophilicity parameters (calculated) |
Why This Matters
The significant electronic and lipophilic divergence predicts altered target binding and ADME properties, meaning procurement of this compound over the nitrophenyl analog implies a different pharmacological hypothesis.
- [1] PubChem CID 1729640, (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide. National Center for Biotechnology Information. View Source
